molecular formula C15H16N4O4 B14124313 2-Amino-4,7-dihydro-5-[2-[4-(carboxy)phenyl]ethyl]-4-oxo-3h-pyrrolo[2,3-d]pyrimidine hydrate

2-Amino-4,7-dihydro-5-[2-[4-(carboxy)phenyl]ethyl]-4-oxo-3h-pyrrolo[2,3-d]pyrimidine hydrate

Cat. No.: B14124313
M. Wt: 316.31 g/mol
InChI Key: ARMKTLJIRFNRQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4,7-dihydro-5-[2-[4-(carboxy)phenyl]ethyl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine hydrate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, making it a valuable molecule for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,7-dihydro-5-[2-[4-(carboxy)phenyl]ethyl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine hydrate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the condensation of 2-aminopyrimidine with a suitable aldehyde or ketone can lead to the formation of the pyrrolo[2,3-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,7-dihydro-5-[2-[4-(carboxy)phenyl]ethyl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-Amino-4,7-dihydro-5-[2-[4-(carboxy)phenyl]ethyl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine hydrate has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including antiviral and anticancer research.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4,7-dihydro-5-[2-[4-(carboxy)phenyl]ethyl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine hydrate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structure allows it to bind to active sites, inhibiting or activating specific biochemical processes .

Biological Activity

2-Amino-4,7-dihydro-5-[2-[4-(carboxy)phenyl]ethyl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine hydrate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, drawing from various research findings.

The compound is characterized by the following chemical identifiers:

PropertyValue
CAS Number 137281-39-1
Molecular Formula C15H14N4O3
Molecular Weight 298.30 g/mol
Appearance Crystalline powder
Solubility Soluble in organic solvents

Biological Activity Overview

Research indicates that pyrrolo[2,3-d]pyrimidine derivatives, including the compound , exhibit a range of biological activities:

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related derivatives:

  • Cytotoxicity Assays : In vitro studies have been conducted using various cancer cell lines (e.g., CHO, KB, IGROV1) to assess the cytotoxic effects of the compound. Results indicate that modifications to the molecular structure can significantly enhance antiproliferative activity .
  • Mechanistic Studies : Research has shown that the biological activity is linked to selective uptake mechanisms via folate receptors (FRs) and proton-coupled folate transporters (PCFT), which facilitate cellular entry and subsequent cytotoxic effects .
  • Comparative Analysis : A comparative study with classic antifolates revealed that certain structural modifications to the pyrrolo[2,3-d]pyrimidine scaffold can improve selectivity and potency against cancer cells while reducing off-target effects .

Applications in Pharmaceutical Development

The compound's unique properties make it a valuable intermediate in drug development:

  • Pharmaceutical Formulation : It is utilized to enhance the solubility and bioavailability of active pharmaceutical ingredients, which is critical for effective drug delivery systems .
  • Diagnostic Applications : There is potential for this compound to be developed into diagnostic agents for early disease detection due to its specific biological interactions .

Properties

Molecular Formula

C15H16N4O4

Molecular Weight

316.31 g/mol

IUPAC Name

4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid;hydrate

InChI

InChI=1S/C15H14N4O3.H2O/c16-15-18-12-11(13(20)19-15)10(7-17-12)6-3-8-1-4-9(5-2-8)14(21)22;/h1-2,4-5,7H,3,6H2,(H,21,22)(H4,16,17,18,19,20);1H2

InChI Key

ARMKTLJIRFNRQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.